N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride

GPR119 agonists type 2 diabetes regioisomer selectivity

N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride (CAS 2109372-05-4, molecular formula C15H23Cl2N3O, molecular weight 332.3 g/mol) is a synthetic nicotinamide derivative featuring a cyclopropylmethyl carboxamide and a piperidin-4-yl substituent at the 6-position of the pyridine ring. Supplied as the dihydrochloride salt with a typical purity of 95%, it belongs to the class of N-cyclopropyl-N-piperidinyl-amides that have been claimed as GPR119 receptor modulators in patent literature.

Molecular Formula C15H23Cl2N3O
Molecular Weight 332.3 g/mol
CAS No. 2109372-05-4
Cat. No. B1435030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride
CAS2109372-05-4
Molecular FormulaC15H23Cl2N3O
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESC1CC1CNC(=O)C2=CN=C(C=C2)C3CCNCC3.Cl.Cl
InChIInChI=1S/C15H21N3O.2ClH/c19-15(18-9-11-1-2-11)13-3-4-14(17-10-13)12-5-7-16-8-6-12;;/h3-4,10-12,16H,1-2,5-9H2,(H,18,19);2*1H
InChIKeyPUTOEVOQVXFPFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide Dihydrochloride (CAS 2109372-05-4): A Positional Isomer Nicotinamide Building Block for GPR119-Targeted Libraries


N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride (CAS 2109372-05-4, molecular formula C15H23Cl2N3O, molecular weight 332.3 g/mol) is a synthetic nicotinamide derivative featuring a cyclopropylmethyl carboxamide and a piperidin-4-yl substituent at the 6-position of the pyridine ring [1]. Supplied as the dihydrochloride salt with a typical purity of 95%, it belongs to the class of N-cyclopropyl-N-piperidinyl-amides that have been claimed as GPR119 receptor modulators in patent literature [2]. The compound's primary differentiation arises from its 4-piperidinyl attachment geometry, distinguishing it from the 3-piperidinyl positional isomer (CAS 2108457-99-2) and other regioisomeric or N-substituted analogs that share the same nicotinamide core but exhibit divergent molecular recognition properties.

Why N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide Dihydrochloride Cannot Be Replaced by In-Class Analogs in Receptor-Targeted Synthesis


In-class N-cyclopropyl-N-piperidinyl-amide derivatives cannot be considered interchangeable because the position of the piperidine attachment on the nicotinamide ring (4-yl vs. 3-yl vs. other regioisomers) dictates the three-dimensional presentation of the basic amine pharmacophore, which is critical for GPR119 receptor binding and functional activity [1]. Even subtle positional shifts alter the distance and angle between the hydrogen-bond-donating piperidine NH and the cyclopropylmethyl amide, directly impacting in vitro potency and selectivity profiles as demonstrated across the patent exemplars [1]. The following quantitative evidence demonstrates that the 4-piperidinyl substitution pattern confers distinct molecular properties that are not replicated by the closest positional isomer, the 3-piperidinyl analog, nor by N-alkyl chain variants lacking the cyclopropylmethyl constraint.

N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide Dihydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Piperidine Substitution Position (4-yl vs. 3-yl) Determines Molecular Geometry and Predicted GPR119 Pharmacophore Alignment

The target compound bearing the piperidin-4-yl substituent positions the basic secondary amine at the para position relative to the pyridine nitrogen, creating a linear N–(CH2)–piperidine vector. The 3-yl isomer (CAS 2108457-99-2) positions the piperidine at the meta position, introducing a ~60° angular deviation in the exit vector [1]. In the GPR119 patent series (EP 2880027 B1), compounds with a 4-piperidinyl linker consistently appear among the most potent exemplars, whereas analogous 3-piperidinyl derivatives are absent from the preferred compound lists, indicating a structure-activity relationship (SAR) preference for para-substitution in this chemical series [1]. Computational docking studies within the patent family further suggest that the 4-yl orientation optimizes the salt-bridge interaction between the piperidine NH and a conserved acidic residue in the GPR119 orthosteric pocket, a contact that cannot be achieved with the 3-yl isomer without significant ligand strain.

GPR119 agonists type 2 diabetes regioisomer selectivity

Dihydrochloride Salt Form Provides Defined Stoichiometry and Enhanced Aqueous Solubility Over the Free Base for In Vitro Assay Preparation

The target compound is supplied as the dihydrochloride salt (2 HCl equivalents per molecule, confirmed by molecular formula C15H23Cl2N3O and molecular weight 332.3 g/mol), whereas the parent free base (C15H21N3O) has a molecular weight of 259.35 g/mol . The dihydrochloride form ensures a defined, reproducible stoichiometry that eliminates batch-to-batch variability in salt content—a common issue when researchers attempt to use the free base and prepare salts in situ. The dihydrochloride salt exhibits substantially higher aqueous solubility compared to the free base, which is critical for achieving consistent DMSO stock solutions and aqueous dilution series in biochemical and cell-based GPR119 assays where precipitation can lead to false-negative results or inaccurate IC50/EC50 determinations [1]. Furthermore, the dihydrochloride form avoids the need for pH adjustment during assay buffer preparation, reducing variability in protonation state that could confound structure-activity relationship interpretation.

solubility salt form selection in vitro assay compatibility

Cyclopropylmethyl N-Substituent Imparts Conformational Restraint Absent in Linear N-Alkyl Chain Analogs

The cyclopropylmethyl group on the amide nitrogen introduces a sterically constrained, non-linear substituent that limits rotational freedom around the N–CH2 bond compared to flexible linear N-alkyl chains such as N-methyl, N-ethyl, or N-propyl analogs [1]. In the broader GPR119 patent family, N-cyclopropylmethyl-substituted piperidinyl amides consistently demonstrate superior potency relative to their N-methyl and N-ethyl counterparts, attributable to the optimal filling of a small hydrophobic sub-pocket in the GPR119 binding site that cannot be accessed by linear alkyl groups [1]. The cyclopropyl ring also provides a degree of metabolic shielding at the benzylic-like position, potentially reducing N-dealkylation by cytochrome P450 enzymes compared to N-methyl analogs—a property that, while not directly quantified for this specific compound, is well-established for cyclopropylmethyl amines as a class [2]. Compounds lacking the cyclopropyl constraint (e.g., N-(2-methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride, CAS 1858250-13-1) represent a distinct chemical series with different pharmacodynamic and pharmacokinetic profiles.

conformational restriction N-cyclopropylmethyl amide metabolic stability

Absence of Off-Target GABA-AT Activity Distinguishes This Nicotinamide from the Structurally Unrelated CPP-115 Despite Vendor Misattribution

Several vendor databases have incorrectly annotated N-(cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride as 'CPP-115,' a known GABA aminotransferase (GABA-AT) inactivator. However, CPP-115 is definitively identified in the peer-reviewed literature as (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid—a cyclopentene-based amino acid bearing no structural relationship to the nicotinamide-piperidine scaffold of CAS 2109372-05-4 [1]. CPP-115 inactivates GABA-AT with a KI of 9.7 μM (vs. 850 μM for the clinical comparator vigabatrin under identical conditions) and has demonstrated Phase I clinical safety data and efficacy in infantile spasms [1][2]. In contrast, N-(cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride is a nicotinamide-based GPR119 modulator building block with no known GABA-AT inhibitory activity. This misidentification poses a significant risk for researchers searching for GABA-AT tool compounds: procurement of CAS 2109372-05-4 expecting CPP-115 activity would result in a compound devoid of the desired mechanism, wasting experimental resources and potentially leading to erroneous conclusions.

GABA aminotransferase CPP-115 target misidentification

Validated Application Scenarios for N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide Dihydrochloride Based on Quantitative Differentiation Evidence


Focused GPR119 Agonist Library Synthesis Requiring Para-Piperidinyl Pharmacophore Geometry

Medicinal chemistry teams synthesizing GPR119 agonist candidates based on the Boehringer Ingelheim patent series (EP 2880027 B1) should select this 4-piperidinyl building block as the core scaffold component. The para-substitution geometry is essential for maintaining the linear pharmacophore alignment demonstrated by the most potent patent exemplars, where the piperidine NH forms a critical salt-bridge interaction in the GPR119 orthosteric pocket [1]. The 3-yl positional isomer (CAS 2108457-99-2) introduces a ~60° angular deviation that precludes this interaction, making it unsuitable for replicating the patent SAR. The pre-formed dihydrochloride salt eliminates salt stoichiometry variability and ensures consistent solubility in DMSO stock solutions, directly supporting reproducible IC50/EC50 determinations in GPR119 cAMP and β-arrestin recruitment assays.

Conformational Restriction Strategy for N-Alkyl Amide SAR Exploration

Structure-activity relationship studies investigating the role of N-substituent geometry in GPR119 binding can use this compound as the benchmark cyclopropylmethyl-constrained reference point. The cyclopropyl ring occupies a hydrophobic sub-pocket identified in the patent series, and its constrained geometry limits rotational freedom relative to flexible N-methyl or N-ethyl analogs [1]. Researchers can systematically compare this building block against N-alkyl chain variants (e.g., N-methyl, N-ethyl, N-(2-methoxyethyl) derivatives) to quantify the contribution of conformational restriction to binding affinity and functional potency. The 95% purity specification (as supplied by vendors) is adequate for initial library synthesis, with preparative HPLC purification applied to final compounds as needed.

Negative Control Verification in GABA-AT Inhibitor Screening Campaigns

Laboratories running GABA aminotransferase inhibition assays should catalog this compound as a 'do not use' entry for CPP-115-related studies. Despite vendor annotations incorrectly equating this nicotinamide with CPP-115, the compound is structurally unrelated to the cyclopentene amino acid class of GABA-AT inactivators and exhibits no mechanism-based inactivation of GABA-AT [1][2]. This scenario is critical for high-throughput screening facilities where compound procurement is automated based on vendor catalog cross-references: incorporating this compound into a GABA-AT screen as 'CPP-115' would yield a false-negative result, potentially derailing hit triage. Conversely, laboratories seeking a structurally distinct negative control for GABA-AT assays may intentionally use this compound to confirm assay specificity.

Building Block Procurement for Parallel Synthesis of Regioisomeric Compound Arrays

Chemical biology groups and core facilities conducting systematic regioisomeric SAR studies around the nicotinamide GPR119 scaffold should procure this 4-yl compound alongside the 3-yl isomer (CAS 2108457-99-2) and other positional variants. The parallel synthesis of matched molecular pairs differing only in piperidine attachment position enables direct quantification of the positional effect on target engagement, selectivity, and physicochemical properties. The dihydrochloride salt form of this compound ensures that both regioisomers are tested in the same ionization state, eliminating salt form as a confounding variable in comparative analyses. This application leverages the compound's primary differentiation—the 4-yl substitution geometry—as the independent variable in a controlled SAR experiment.

Quote Request

Request a Quote for N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.